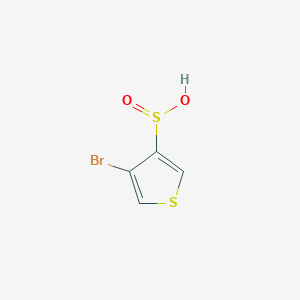

4-Bromothiophene-3-sulfinic acid

Description

Properties

IUPAC Name |

4-bromothiophene-3-sulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2S2/c5-3-1-8-2-4(3)9(6)7/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSELNKUGCWRJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfoxidation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to sulfoxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinic acid group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfoxidation helps in maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Boronic acids, palladium catalysts.

Major Products:

Oxidation: 4-Bromothiophene-3-sulfonic acid.

Reduction: Thiophene-3-sulfinic acid.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromothiophene-3-sulfinic acid depends on its application. In chemical reactions, the bromine and sulfinic acid groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromothiophene and Benzoic Acid Derivatives

Research Findings

- Reactivity Differences : Sulfonyl chlorides (e.g., 4-Bromothiophene-3-sulfonyl chloride) exhibit higher reactivity than sulfinic acids, enabling efficient sulfonamide formation . Boronic acids, like 4-Bromothiophene-3-boronic acid, are pivotal in cross-coupling chemistry due to their compatibility with palladium catalysts .

- Pharmacological Potential: Carboxylic acid derivatives (e.g., 4-Bromo-3-thiophenecarboxylic acid) are common in drug intermediates, leveraging their ability to form salts or conjugates .

- Structural Influence : The thiophene ring’s electron-rich nature enhances electrophilic substitution, whereas benzoic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid) offer rigidity for crystal engineering .

Biological Activity

4-Bromothiophene-3-sulfinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound features a bromine atom and a sulfinic acid group, which contribute to its unique reactivity. The sulfinic acid moiety can act as a nucleophile, allowing it to participate in various substitution reactions that may modify biological molecules. The bromine atom enhances the compound's reactivity by enabling electrophilic substitution reactions, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial protein synthesis or interference with cell wall formation, similar to other known sulfonic and sulfinic acid derivatives.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those expressing specific receptors that facilitate drug uptake.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effects of this compound on IGROV1 ovarian cancer cells. The compound was found to reduce cell viability significantly compared to control groups. The study suggested that the compound's action may be mediated through selective membrane transport mechanisms and subsequent inhibition of key metabolic pathways involved in cell growth.

Table 2: Effects on Cancer Cell Lines

Q & A

Q. How can computational chemistry predict the solubility and reactivity of this compound in novel solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.